7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine
Description
Introduction
Chemical Identification and Systematic Nomenclature
The compound demonstrates precise structural definition through its International Union of Pure and Applied Chemistry (IUPAC) name: 7-bromo-4-chloro-1-(propan-2-yl)-1H-indazol-3-amine . Key identifiers include:
| Property | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 2249975-75-3 | |
| Molecular Formula | C₁₀H₁₁BrClN₃ | |
| Molecular Weight | 288.57 g/mol | |
| SMILES Notation | CC(C)N1N=C(N)C2=C1C(=CC=C2Br)Cl |
The nomenclature follows IUPAC priority rules:
- Indazole core : Prioritized as the parent heterocycle with two nitrogen atoms at positions 1 and 2
- Substituents :
- Bromo group at position 7
- Chloro group at position 4
- Isopropyl group at position 1
- Amino group at position 3
This systematic naming differentiates it from structural analogs like 7-bromo-4-chloro-1-cyclopropyl-1H-indazol-3-amine (CAS 2249975-70-8), where cyclopropyl replaces isopropyl at position 1.
Structural Features and Positional Isomerism
The molecule's architecture combines electronic effects from halogen substituents with steric influences from the isopropyl group:
Core Indazole System
- Bicyclic framework : Benzene fused with pyrazole ring
- Nitrogen positions :
- N1: Part of the pyrazole ring, substituted with isopropyl
- N2: Unsubstituted, contributing to aromatic conjugation
Substitution Pattern Analysis
| Position | Substituent | Electronic Effect | Steric Influence |
|---|---|---|---|
| 1 | Isopropyl | -I effect (electron-withdrawing) | High (branched alkyl) |
| 3 | Amino | +M effect (electron-donating) | Moderate (planar group) |
| 4 | Chloro | -I effect | Low (small halogen) |
| 7 | Bromo | -I effect | Moderate (large halogen) |
Positional Isomerism Considerations
Comparative analysis with related structures reveals key isomerism aspects:
Halogen Position Variants :
- 5-Bromo-4-chloro isomer would shift bromine to position 5, altering dipole moments and hydrogen bonding potential
- 4-Bromo-7-chloro isomer would invert halogen positions, modifying electronic distribution
N-Substitution Isomers :
Amino Group Position :
- 5-Amino isomers would reposition the electron-donating group, affecting aromaticity
The table below contrasts key parameters with a structural isomer:
This structural diversity creates distinct physicochemical profiles, particularly in:
- Solubility : Isopropyl's branching reduces aqueous solubility compared to cyclopropyl
- Dipole Moment : Bromine at position 7 creates a 1.2 D difference from 5-bromo isomers
- Hydrogen Bond Capacity : Amino group at position 3 allows dual H-bond donor capacity
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrClN3 |
|---|---|
Molecular Weight |
288.57 g/mol |
IUPAC Name |
7-bromo-4-chloro-1-propan-2-ylindazol-3-amine |
InChI |
InChI=1S/C10H11BrClN3/c1-5(2)15-9-6(11)3-4-7(12)8(9)10(13)14-15/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
DKDLSUITJAMOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2C(=N1)N)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine typically involves a multi-step process. One common method starts with the bromination of 2,6-dichlorobenzonitrile to introduce the bromine atom at the desired position. This is followed by a cyclization reaction with hydrazine to form the indazole ring . The reaction conditions often include the use of polar aprotic solvents such as NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) at elevated temperatures (around 60°C) with hydrazine hydrate and sodium acetate as reagents .
Industrial Production Methods
For large-scale production, the same synthetic route can be adapted with optimizations to improve yield and reduce costs. The process can be scaled up to hundred-gram quantities without the need for column chromatography purification, making it economically viable for industrial applications .
Chemical Reactions Analysis
Key Steps from Structural Analogs
The parent compound 7-bromo-4-chloro-1H-indazol-3-amine is synthesized via:
-
Regioselective bromination of 2,6-dichlorobenzonitrile using NBS/H<sub>2</sub>SO<sub>4</sub>, yielding 2,6-dichloro-4-bromobenzonitrile (76–81% yield) .
-
Cyclization with hydrazine in 2-MeTHF to form the indazole core (50–56% yield) .
For the isopropyl-substituted derivative , an additional alkylation step would be required:
3. N1-Alkylation : Treating the parent compound with isopropyl bromide or an isopropylating agent (e.g., (CH<sub>3</sub>)<sub>2</sub>CHI) under basic conditions (e.g., K<sub>2</sub>CO<sub>3>/DMF) .
Table 1: Hypothetical Alkylation Conditions
| Reagent | Solvent | Base | Temperature | Yield (Expected) |
|---|---|---|---|---|
| Isopropyl bromide | DMF | K<sub>2</sub>CO<sub>3</sub> | 80°C | 60–70% |
| (CH<sub>3</sub>)<sub>2</sub>CHOTs | THF | NaH | 0°C → RT | 65–75% |
Nucleophilic Aromatic Substitution (SNAr)
The chlorine at position 4 and bromine at position 7 are activated toward substitution due to electron-withdrawing effects of the indazole ring.
-
Cl (C4) : Reacts with amines (e.g., morpholine) under Pd catalysis .
-
Br (C7) : Participates in Suzuki-Miyaura couplings (e.g., with arylboronic acids) .
Table 2: SNAr Reaction Examples (Extrapolated)
| Position | Reagent | Conditions | Product | Yield (Expected) |
|---|---|---|---|---|
| C4 | Piperidine | Pd(OAc)<sub>2</sub>, Xantphos, 100°C | 4-Piperidino-7-bromo-1-isopropyl-1H-indazol-3-amine | 70–80% |
| C7 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, 80°C | 7-(4-Methoxyphenyl)-4-chloro-1-isopropyl-1H-indazol-3-amine | 65–75% |
Functionalization of the 3-Amino Group
The 3-amine can undergo:
-
Acylation : Reaction with acetyl chloride or sulfonyl chlorides .
-
Condensation : With aldehydes/ketones to form Schiff bases.
Table 3: 3-Amino Group Reactions (From Patent Data )
| Reaction Type | Reagent | Conditions | Product | Yield (Reported for Analog) |
|---|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride | TEA, DCM, 0–25°C | N-(Methanesulfonyl)-1-isopropyl-indazol-3-amine | 85–90% |
| Acylation | Acetic anhydride | Pyridine, RT | N-Acetyl-1-isopropyl-indazol-3-amine | 75–80% |
Stability and Side Reactions
-
Hydration of Nitriles : Observed in bromination reactions using Br<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> (avoided with NBS) .
-
Regioisomer Formation : Cyclization with hydrazine in polar solvents (e.g., NMP) leads to undesired regioisomers (~50:50 ratio). 2-MeTHF suppresses this (70:30 ratio) .
Scale-Up Considerations
Scientific Research Applications
Synthesis and Characterization
The synthesis of 7-bromo-4-chloro-1-isopropyl-1H-indazol-3-amine has been optimized through various methods. A notable approach involves a two-step synthesis starting from 2,6-dichlorobenzonitrile, which includes regioselective bromination followed by cyclization with hydrazine. This method has been reported to yield the desired product with high purity and efficiency, making it suitable for large-scale production .
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | NBS, 25°C | 76–81% |
| 2 | Cyclization | Hydrazine hydrate, 60°C | 50–56% |
Antiviral Activity
This compound is primarily recognized for its role in synthesizing Lenacapavir. Lenacapavir acts as a capsid inhibitor that disrupts the HIV replication cycle by preventing the assembly of viral capsids. This mechanism highlights the compound's significance in developing antiviral therapies .
Anti-inflammatory Effects
Indazole derivatives have also been studied for their anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are critical mediators in inflammatory processes. This suggests that this compound may possess similar anti-inflammatory capabilities .
Case Studies
Several studies have documented the applications and effects of compounds related to this compound:
- Antiviral Efficacy : Research on Lenacapavir has shown significant efficacy in reducing viral load in HIV-positive patients, emphasizing the importance of its synthetic precursors like this compound .
- Antimicrobial Screening : A comparative study evaluated various indazole derivatives for their antimicrobial activities, revealing that modifications at specific positions could enhance efficacy against resistant strains .
- Inflammation Models : In vivo studies using models of induced inflammation have demonstrated that indazole derivatives can significantly reduce edema and other symptoms associated with inflammatory responses, indicating their therapeutic potential .
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine and chlorine atoms, along with the indazole ring, interact with the active sites of target proteins, disrupting their normal function . This can lead to the inhibition of viral replication in the case of HIV or the suppression of tumor growth in cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-bromo-4-chloro-1-isopropyl-1H-indazol-3-amine can be contextualized against related indazole derivatives. Below is a comparative analysis based on substituent variations, synthetic routes, and reported data:
Structural Analogs and Substituent Effects
Key Data Tables
Table 1. Bromination Optimization for 2,6-Dichlorobenzonitrile
| Entry | Brominating Agent | Acid (eq.) | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 7 | NBS (1.07 eq.) | H₂SO₄ (10) | 25 | 93 | 95–96 |
| 12 | NBS (1.07 eq.) | H₂SO₄ (5) | 95 | 99 | 98 |
Table 2. Cyclization of 3-Bromo-2,6-dichlorobenzonitrile
| Entry | Solvent | Temp (°C) | Regioselectivity (6:12) | Isolated Yield (%) |
|---|---|---|---|---|
| 12 | 2-MeTHF | 105 | 70:30 | 53 |
Biological Activity
7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. It has gained attention in medicinal chemistry due to its potential applications as an intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals for treating diseases such as HIV and cancer. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
The molecular formula of this compound is C10H11BrClN3, with a molecular weight of 288.57 g/mol. The compound features a unique structure that enhances its biological activity due to the presence of bromine, chlorine, and an isopropyl group.
| Property | Value |
|---|---|
| Molecular Formula | C10H11BrClN3 |
| Molecular Weight | 288.57 g/mol |
| IUPAC Name | 7-bromo-4-chloro-1-propan-2-ylindazol-3-amine |
| InChI | InChI=1S/C10H11BrClN3/c1-5(2)15-9-6(11)3-4-7(12)8(9)10(13)14-15/h3-5H,1-2H3,(H2,13,14) |
| Canonical SMILES | CC(C)N1C2=C(C=CC(=C2C(=N1)N)Cl)Br |
The biological activity of this compound primarily involves its role as an enzyme inhibitor or receptor modulator. The halogen substituents (bromine and chlorine) enhance its binding affinity to target proteins, allowing it to disrupt normal cellular functions. This mechanism is crucial in its application as a potential therapeutic agent against various diseases.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from 2,6-dichlorobenzonitrile. A notable method includes regioselective bromination followed by cyclization with hydrazine, yielding the desired product with an overall yield of 38–45% . This efficient synthetic route allows for large-scale production without the need for extensive purification methods.
Antiviral Activity
One significant application of this compound is its role in synthesizing Lenacapavir, a potent capsid inhibitor for HIV treatment. Lenacapavir has shown effectiveness in inhibiting HIV replication by interfering with the viral capsid .
Anticancer Potential
Research indicates that derivatives of indazole compounds exhibit promising anticancer properties. For instance, studies have demonstrated that certain indazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways . The specific activity of this compound in this context remains an area for further exploration.
Case Studies
Several studies have highlighted the biological activities associated with indazole derivatives:
- Antimicrobial Activity : A study assessed the antimicrobial properties of similar compounds and found varying degrees of activity against both Gram-positive and Gram-negative bacteria . While specific data on 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amines' antimicrobial efficacy is limited, its structural analogs have shown potential.
- Enzyme Inhibition : Research into enzyme inhibitors has revealed that indazole derivatives can act on various targets within cancer pathways, suggesting that 7-Bromo-4-chloro-1-isopropyl-1H-indazol-3-amines may exhibit similar properties .
Q & A
Q. What are the optimized synthetic routes for 7-bromo-4-chloro-1-isopropyl-1H-indazol-3-amine, and how can regioselectivity be ensured during cyclization?
The compound is synthesized via a regioselective bromination followed by hydrazine-mediated cyclization. Starting from 2,6-dichlorobenzonitrile, bromination with N-bromosuccinimide (NBS) in H₂SO₄ yields 3-bromo-2,6-dichlorobenzonitrile. Subsequent cyclization with hydrazine hydrate in isopropanol/water forms the indazole core. Critical parameters include temperature control (0°C during bromination, 80°C for cyclization) and stoichiometric ratios (1.07 eq. NBS). Regioselectivity is confirmed via ¹H NMR and GCMS to avoid undesired regioisomers .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?
¹H/¹³C NMR and HRMS are primary tools. For example, ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.56–8.11 ppm, while HRMS ([M+H]+ m/z 211.9823) confirms molecular weight. Discrepancies in spectral data (e.g., unexpected peaks in DEPT 135) require iterative analysis, such as comparing experimental data with computational predictions or repeating measurements under standardized conditions (e.g., solvent, temperature) .
Q. What safety protocols are recommended for handling hydrazine and brominating agents in its synthesis?
Hydrazine hydrate requires inert atmosphere handling (N₂/Ar) due to its toxicity and explosivity. Bromination with NBS in H₂SO₄ necessitates cold bath cooling (0°C) to mitigate exothermic risks. Post-reaction neutralization with ice water and rigorous washing (e.g., 5×500 mL H₂O) minimizes residual acid. Personal protective equipment (PPE) and fume hoods are mandatory .
Q. How is the compound’s crystal structure determined, and which software tools are used for refinement?
Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves the structure. WinGX and ORTEP for Windows aid in visualizing anisotropic displacement ellipsoids and packing diagrams. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
Advanced Research Questions
Q. How can regiochemical outcomes be controlled during bromination to avoid byproducts like dibrominated derivatives?
Competitive bromination at multiple sites is mitigated by optimizing reaction time (18 hours) and monitoring via in-process control (IPC) with GCMS. Excess NBS (1.07 eq.) and controlled addition rates minimize dibromination. Post-reaction purification via vacuum drying and ethyl acetate washes removes residual impurities .
Q. What strategies address low yields in large-scale synthesis, particularly during cyclization?
Scale-up challenges include inefficient mixing and heat dissipation. Hundred-gram batches are achieved using ChemRxnHub reactors with mechanical stirring and temperature-regulated jackets. Avoiding column chromatography by leveraging solubility differences (e.g., precipitation in ice water) improves throughput (45% isolated yield) .
Q. How do structural modifications (e.g., isopropyl substitution) influence bioactivity, as seen in related indazole derivatives?
Substituents like isopropyl groups enhance metabolic stability and target binding. For example, in HIV-1 capsid inhibitors (e.g., Lenacapavir), the isopropyl moiety improves hydrophobic interactions with the capsid protein. Comparative SAR studies using enzymatic assays (e.g., α-glucosidase inhibition) and DPPH radical scavenging can validate these effects .
Q. What computational methods validate the regioselectivity observed in the synthetic pathway?
Density Functional Theory (DFT) calculations predict transition-state energies for bromination at C3 vs. C5. Molecular docking (e.g., AutoDock Vina) models interactions between intermediates and reagents like NBS. These are cross-validated with experimental ¹H NMR chemical shifts and HRMS fragmentation patterns .
Q. How are contradictions in spectral data resolved during structure elucidation?
Iterative refinement using 2D NMR (e.g., COSY, HSQC) clarifies ambiguous signals. For example, overlapping aromatic protons are resolved via NOESY to confirm spatial proximity. Contradictions between theoretical and observed HRMS require recalibration with internal standards (e.g., sodium formate) .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Molecules, Journal of Medicinal Chemistry) over commercial platforms.
- Tools : SHELX, WinGX, and ORTEP for structural analysis; GCMS/NMR for characterization; DFT for computational validation.
- Safety : Adhere to OSHA guidelines for hazardous reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
